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2-(Piperidin-1-yl)pyridine-3-sulfonamide Documentation Hub

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  • Product: 2-(Piperidin-1-yl)pyridine-3-sulfonamide
  • CAS: 90811-10-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 2-(Piperidin-1-yl)pyridine-3-sulfonamide

Abstract: The convergence of a pyridine scaffold, a piperidine moiety, and a sulfonamide functional group within a single molecular entity—2-(Piperidin-1-yl)pyridine-3-sulfonamide—presents a compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The convergence of a pyridine scaffold, a piperidine moiety, and a sulfonamide functional group within a single molecular entity—2-(Piperidin-1-yl)pyridine-3-sulfonamide—presents a compound of significant interest for drug discovery and development. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities.[1] The physicochemical properties of such a molecule are paramount, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides a comprehensive framework for the in-depth physicochemical characterization of 2-(Piperidin-1-yl)pyridine-3-sulfonamide. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only standardized protocols but also the scientific rationale behind the experimental choices. We will delve into the critical parameters of ionization (pKa), solubility, lipophilicity (LogP), and solid-state structure, providing a self-validating system for generating reliable and reproducible data.

Molecular Profile and Synthetic Strategy

Before experimental characterization can commence, a foundational understanding of the molecule's basic properties and a viable synthetic route are essential. The structure combines a basic piperidine ring, a basic pyridine nitrogen, and a weakly acidic sulfonamide proton, suggesting complex acid-base behavior.

Table 1: Core Molecular Identifiers for 2-(Piperidin-1-yl)pyridine-3-sulfonamide

PropertyValueSource
IUPAC Name 2-(Piperidin-1-yl)pyridine-3-sulfonamide-
Molecular Formula C₁₀H₁₅N₃O₂SCalculated
Molecular Weight 241.31 g/mol Calculated
CAS Number Not available in public databases-
Computed LogP 1.65ChemScene[2]
Topological Polar Surface Area 71.64 ŲCalculated
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 5Calculated
Plausible Synthetic Pathway

The synthesis of sulfonamides is a well-trodden path in medicinal chemistry.[3][4] A logical approach to 2-(Piperidin-1-yl)pyridine-3-sulfonamide would involve the reaction of a suitable aminopyridine precursor with a sulfonyl chloride, or the direct sulfonation of the pyridine ring followed by amination. A common method involves reacting an appropriate amino pyridine with a sulfonyl chloride in a suitable solvent like dichloromethane, often with a base such as triethylamine to scavenge the HCl byproduct.[3][5]

Ionization Constant (pKa) Determination

Expert Insight: The pKa value is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the charge state of the molecule at a given pH, which directly influences its aqueous solubility, membrane permeability, and interaction with its biological target. This compound possesses multiple ionizable centers: the piperidine nitrogen (basic), the pyridine nitrogen (basic), and the sulfonamide N-H proton (weakly acidic).[6][7] Therefore, determining its macroscopic pKa values is essential.

Recommended Methodology: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its high precision and accuracy.[8][9] The method involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (acid or base).[10]

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[10]

    • Prepare a stock solution of 2-(Piperidin-1-yl)pyridine-3-sulfonamide (e.g., 1-5 mM) in a suitable solvent mixture, such as methanol/water, if aqueous solubility is limited. Note that the use of co-solvents will yield an apparent pKa (pKa'), and extrapolation to 0% co-solvent may be necessary.[8]

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Ensure the NaOH solution is carbonate-free to prevent buffering artifacts, especially at higher pH.[8]

    • Maintain a constant ionic strength (e.g., 0.15 M KCl) in the titration vessel to ensure constant activity coefficients.[10]

  • Titration:

    • Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen gas to displace dissolved CO₂.[10]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value and the volume of titrant added. Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point on the titration curve. For multiprotic species, multiple inflection points will be observed.

    • Alternatively, calculate the first or second derivative of the curve to precisely locate the equivalence point(s).

Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter D Add Sample to Vessel (Constant Temp & Ionic Strength) A->D B Prepare Sample Solution (e.g., 1-5 mM) B->D C Prepare Standard Titrants (0.1 M HCl / 0.1 M NaOH) F Titrate with Acid/Base (Incremental Additions) C->F E Purge with N2 D->E E->F G Record pH vs. Volume F->G H Plot Titration Curve G->H I Determine Equivalence Point(s) H->I J Calculate pKa(s) (pH at half-equivalence) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility Profile

Expert Insight: Poor aqueous solubility is a primary cause of failure for drug candidates. Determining the equilibrium solubility, particularly as a function of pH, is a critical preformulation step.[11] Given the multiple pKa values of the target compound, its solubility is expected to be highly pH-dependent, likely exhibiting a "U-shaped" profile with minimum solubility near its isoelectric point.

Recommended Methodology: Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its directness and reliability.[12][13]

Experimental Protocol: Shake-Flask Solubility

  • Preparation:

    • Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).[12]

    • Ensure all glassware is scrupulously clean.

  • Equilibration:

    • Add an excess amount of solid 2-(Piperidin-1-yl)pyridine-3-sulfonamide to vials containing each buffer. The excess solid is crucial to ensure saturation is achieved.

    • Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).[11]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[12]

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately separate the saturated solution from the undissolved solid using centrifugation followed by filtration with a low-binding syringe filter (e.g., 0.45 µm PVDF). This step is critical to avoid artificially high results.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

Data Presentation

Table 2: pH-Dependent Aqueous Solubility Data

pH of BufferTemperature (°C)Equilibrium Solubility (µg/mL)
2.025Experimental Value
4.525Experimental Value
6.825Experimental Value
7.425Experimental Value
9.025Experimental Value

Lipophilicity Assessment (LogP)

Expert Insight: Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its ability to cross biological membranes.[14] The octanol-water partition coefficient (LogP) is the most common measure.[15] While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more reproducible, and less material-intensive alternative for screening and determination.[16][17]

Recommended Methodology: RP-HPLC Method

This method determines the capacity factor (k) of the analyte and correlates it with the known LogP values of a set of standard compounds.

Experimental Protocol: LogP by RP-HPLC

  • System Setup:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For LogP determination, the retention is measured at various organic modifier concentrations and extrapolated to 0% organic.

  • Calibration:

    • Select a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte.

    • Inject each standard individually and record its retention time (t_R_).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R_ - t₀) / t₀.

    • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.

  • Sample Analysis:

    • Dissolve 2-(Piperidin-1-yl)pyridine-3-sulfonamide in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

    • Record its retention time and calculate its log(k) value.

    • Determine the LogP of the target compound by interpolating its log(k) value onto the calibration curve.

Workflow for LogP Determination by RP-HPLC

LogP_Workflow cluster_setup Setup & Calibration cluster_analysis Sample Analysis A Select Reference Compounds (Known LogP) C Inject Standards & Determine Retention Times (tR) A->C B Prepare HPLC System (C18 Column, Mobile Phase) B->C D Calculate log(k) for Standards C->D E Plot LogP vs. log(k) (Create Calibration Curve) D->E I Interpolate on Calibration Curve to find LogP E->I Use Curve F Inject Target Compound G Determine its Retention Time (tR) F->G H Calculate log(k) for Target G->H H->I

Caption: Workflow for LogP determination using the RP-HPLC method.

Solid-State Characterization

Expert Insight: The three-dimensional arrangement of molecules in the solid state defines the crystal structure. This information is invaluable for confirming the absolute structure, understanding intermolecular interactions that influence stability and solubility, and identifying potential polymorphism, which has significant regulatory and manufacturing implications.[18]

Recommended Methodology: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional atomic structure of a crystalline compound.[19][20]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Crucial First Step):

    • The primary challenge is growing a single crystal of sufficient size (>0.1 mm) and quality.[21][22]

    • Common methods include slow evaporation of a saturated solution, vapor diffusion (precipitant vapor diffuses into the compound solution), or slow cooling of a saturated solution.

    • Screen a variety of solvents and solvent systems (e.g., ethanol, acetonitrile, ethyl acetate, acetone/water mixtures).

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[21]

    • The crystal is typically cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection.

    • The diffractometer records the positions and intensities of the diffracted X-ray reflections.[22]

  • Structure Solution and Refinement:

    • The diffraction pattern is processed to determine the unit cell dimensions and space group.

    • The initial phases of the structure factors are determined to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to improve the fit, resulting in the final, high-resolution crystal structure.[23]

Logical Flow of Crystallographic Analysis

Xray_Workflow A Purified Compound B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) A->B C Obtain Single Crystal (>0.1 mm, high quality) B->C D Mount on Diffractometer C->D E X-ray Data Collection D->E F Data Processing (Unit Cell, Space Group) E->F G Structure Solution (Phasing) F->G H Model Building & Refinement G->H I Final 3D Atomic Structure H->I

Caption: Logical workflow for single-crystal X-ray diffraction analysis.

Potential Biological Context: Sulfonamide Mechanism of Action

Expert Insight: To ground this physicochemical analysis in a relevant biological context, we consider the primary mechanism of action for many sulfonamide drugs: the inhibition of bacterial folic acid synthesis.[24] Bacteria cannot import folate and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.

Sulfonamides are structural analogs of PABA.[24] This structural mimicry allows them to act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydrofolic acid. This leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides (purines and thymidine) and some amino acids, ultimately arresting bacterial growth.

Diagram of Folic Acid Synthesis Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Cofactor Sulfonamide 2-(Piperidin-1-yl)pyridine-3-sulfonamide (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid pathway by sulfonamides.

Summary and Conclusions

The comprehensive physicochemical characterization of 2-(Piperidin-1-yl)pyridine-3-sulfonamide is a prerequisite for advancing its development as a potential therapeutic agent. This guide provides a robust framework, grounded in authoritative methodologies, for determining its critical properties: pKa, aqueous solubility, LogP, and crystal structure. The protocols described herein are designed to generate high-quality, reproducible data essential for building structure-activity relationships (SAR) and structure-property relationships (SPR). Understanding these fundamental characteristics will enable informed decisions in lead optimization, formulation development, and the overall progression of this promising molecular scaffold.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Gao, Y., & Geng, L. D. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Štěpán, R., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • ResearchGate. (2019). What are the merits of logP determination by RP-HPLC over shake-flask method?. Retrieved from [Link]

  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • PubMed. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]

  • PMC. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

Sources

Exploratory

Technical Analysis & Characterization Guide: 2-(Piperidin-1-yl)pyridine-3-sulfonamide

[1] Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide , a significant pharmacophore in medicinal chemistry.[1] Often utili...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide , a significant pharmacophore in medicinal chemistry.[1] Often utilized as a fragment in the development of PI3K inhibitors and GPCR modulators, this molecule combines the solubility-enhancing properties of a saturated heterocycle (piperidine) with the hydrogen-bond donor/acceptor capabilities of a pyridine-sulfonamide scaffold.

This document details the molecular weight calculations from first principles, theoretical and observed physicochemical properties, robust synthetic routes, and validated analytical protocols (NMR, HPLC-MS) for structural confirmation.[1]

Structural Identity & Physicochemical Properties[1][2][3][4][5]

Molecular Weight & Formula Analysis

The precise molecular weight is derived from IUPAC standard atomic weights.[1]

PropertyValueDerivation/Notes
IUPAC Name 2-(piperidin-1-yl)pyridine-3-sulfonamideSystematic nomenclature
Molecular Formula C₁₀H₁₅N₃O₂S Core stoichiometry
Monoisotopic Mass 241.0885 DaBased on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S
Average Mol.[1][2][3][4] Weight 241.31 g/mol Weighted average of isotopes
Exact Mass 241.0885For HRMS calibration
Structural Descriptors[1]
  • Core Scaffold: Pyridine ring substituted at the 2- and 3-positions.[1]

  • Substituent 1 (Pos 2): Piperidine ring attached via the nitrogen atom (tertiary amine character, though conjugated with pyridine).[1]

  • Substituent 2 (Pos 3): Primary sulfonamide group (-SO₂NH₂).[1]

Predicted Physicochemical Parameters

These parameters are critical for assessing "drug-likeness" and solubility profiles during assay development.[1]

ParameterEstimated ValueSignificance
LogP (Octanol/Water) 1.2 – 1.6Moderate lipophilicity; likely membrane permeable.[1]
TPSA (Topological Polar Surface Area) ~75 ŲGood oral bioavailability predictor (<140 Ų).[1]
pKa (Sulfonamide NH₂) ~10.0Weakly acidic; neutral at physiological pH.[1]
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to electron-withdrawing sulfonamide.[1]
H-Bond Donors 1 (Sulfonamide NH₂)Critical for receptor binding pockets.[1]
H-Bond Acceptors 4 (SO₂, Pyridine N, Piperidine N)Interaction points for solvation.[1]

Synthesis & Reaction Monitoring

The most robust synthetic route avoids the direct sulfonation of 2-(piperidin-1-yl)pyridine due to regioselectivity issues.[1] Instead, a Nucleophilic Aromatic Substitution (


) strategy using a halogenated precursor is recommended.[1]
Strategic Synthesis Workflow

The following diagram outlines the optimal pathway starting from 2-chloropyridine-3-sulfonamide , ensuring high regiocontrol.

SynthesisPath Figure 1: SNAr Synthesis Route for 2-(Piperidin-1-yl)pyridine-3-sulfonamide Start 2-Chloropyridine-3-sulfonamide (Starting Material) Intermediate Meisenheimer Complex (Transition) Start->Intermediate Heat, DMF, 80°C Reagent Piperidine (Excess) + K2CO3 (Base) Reagent->Intermediate Product 2-(Piperidin-1-yl)pyridine- 3-sulfonamide (Target) Intermediate->Product -HCl (SNAr) Workup Precipitation/Recrystallization (EtOH/Water) Product->Workup Purification

Protocol Causality
  • Solvent Choice (DMF/DMSO): Polar aprotic solvents are required to stabilize the polar transition state of the

    
     reaction.
    
  • Base (K₂CO₃): Neutralizes the HCl byproduct, driving the equilibrium forward.

  • Temperature (80°C): The 2-chloro position is activated by the electron-withdrawing sulfonamide at position 3, but the reaction still requires thermal energy to overcome the activation barrier.

Analytical Protocols & Structural Confirmation

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for structural validation.[1] The following shifts are characteristic of the target structure in DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆) Predicted Assignments:
  • Aromatic Region (Pyridine):

    • δ 8.5 ppm (dd, 1H): H-6 of pyridine.[1] Deshielded by the ring nitrogen and proximity to the sulfonamide.[1]

    • δ 8.1 ppm (dd, 1H): H-4 of pyridine.[1] Deshielded by the ortho-sulfonamide group.[1]

    • δ 7.2 ppm (dd, 1H): H-5 of pyridine.[1]

  • Sulfonamide:

    • δ 7.4 ppm (s, 2H, Exchangeable): -SO₂NH₂ protons.[1] Broad singlet, disappears on D₂O shake.

  • Aliphatic Region (Piperidine):

    • δ 3.2-3.4 ppm (m, 4H): α-protons (adjacent to N).[1] Deshielded by the nitrogen.[1]

    • δ 1.6-1.7 ppm (m, 4H): β-protons.[1]

    • δ 1.5 ppm (m, 2H): γ-protons.[1]

¹³C NMR Key Signals:
  • ~158 ppm: C-2 (Quaternary, attached to Piperidine).[1]

  • ~135 ppm: C-3 (Quaternary, attached to Sulfonamide).[1]

  • ~150 ppm: C-6 (CH adjacent to Pyridine N).[1]

  • ~50 ppm: Piperidine α-carbons.[1]

Mass Spectrometry (LC-MS) Workflow

Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 242.1 [1]

  • Fragmentation Pattern (MS/MS):

    • m/z 242 → 178: Loss of SO₂ (-64 Da).[1] Common in sulfonamides [1].[1]

    • m/z 242 → 161: Loss of SO₂NH₂ radical or rearrangement.[1]

    • m/z 242 → 84: Piperidine ring fragment (C₅H₁₀N⁺).[1]

Infrared Spectroscopy (FT-IR)

To verify the functional groups without destruction of the sample:

  • 3200-3350 cm⁻¹: N-H stretching (primary sulfonamide doublet).[1]

  • 1340 cm⁻¹: Asymmetric SO₂ stretch.[1]

  • 1160 cm⁻¹: Symmetric SO₂ stretch.[1]

Quality Control & Stability Profile

Impurity Profiling

When analyzing synthesized batches, researchers must monitor for specific degradation products:

  • Hydrolysis: The sulfonamide bond is relatively stable, but extreme acid/base conditions can lead to 2-(piperidin-1-yl)pyridine-3-sulfonic acid .[1]

  • Oxidation: The piperidine ring is susceptible to N-oxide formation or ring oxidation under harsh storage conditions.[1]

Storage Recommendations
  • State: Solid powder (off-white to pale yellow).[1]

  • Conditions: Store at -20°C, desiccated, protected from light.

  • Solubility: Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in water.[1]

References

  • Klagkou, K., et al. (2003).[1][5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • PubChem Compound Summary. (2025).[1][6] "2-(Piperidin-1-yl)pyridin-3-amine (Precursor Analysis)." National Center for Biotechnology Information.[1]

  • ChemScene. (2025).[1] "Product Analysis: 2-(Piperidin-1-yl)pyridin-3-amine." ChemScene Chemical Building Blocks.

  • Sigma-Aldrich. (2025).[1] "2-Aminopyridine-3-carboxylic acid Derivatives & Scaffolds." Merck KGaA.[1] [1]

Sources

Foundational

literature review of 2-(Piperidin-1-yl)pyridine-3-sulfonamide synthesis pathways

Executive Summary The 2-(piperidin-1-yl)pyridine-3-sulfonamide scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K/mTOR pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(piperidin-1-yl)pyridine-3-sulfonamide scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR modulators. Its structural utility lies in the bifunctional nature of the pyridine core: the sulfonamide group at C3 acts as a hydrogen bond donor/acceptor for active site binding, while the piperidine ring at C2 provides steric bulk and hydrophobic interactions, often improving solubility and metabolic stability compared to planar aniline analogs.

This technical guide delineates the most robust, scalable synthetic pathways for this molecule. Unlike academic explorations that may rely on exotic catalysts, this guide prioritizes Nucleophilic Aromatic Substitution (


)  and Sulfonyl Chloride Activation  strategies, ensuring high yields and reproducibility for drug development campaigns.

Part 1: Retrosynthetic Analysis & Strategy

The most logical disconnection relies on the electronic properties of the pyridine ring. The sulfonamide group at position 3 is strongly electron-withdrawing (


), which significantly activates the C2 position for nucleophilic attack. Consequently, the C2-N bond is the strategic disconnection point.
Strategic Disconnection Tree

Retrosynthesis Target Target: 2-(Piperidin-1-yl)pyridine-3-sulfonamide Inter1 Intermediate A: 2-Chloropyridine-3-sulfonamide Target->Inter1 SNAr Disconnection Piperidine Reagent: Piperidine Target->Piperidine Inter2 Intermediate B: 2-Chloropyridine-3-sulfonyl chloride Inter1->Inter2 Ammonolysis Ammonia Reagent: Ammonia (NH3) Inter1->Ammonia Start Starting Material: 2-Chloropyridine-3-thiol OR 3-Amino-2-chloropyridine Inter2->Start Oxidative Chlorination (or Sandmeyer)

Caption: Retrosynthetic logic flow prioritizing the activation of the C2-position by the pre-installed C3-sulfonamide group.

Part 2: Primary Synthesis Pathway (The Route)

This pathway is preferred for its operational simplicity and high atom economy. It proceeds in three distinct stages.

Stage 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride

Objective: Generate the electrophilic sulfonyl chloride species. Methodology: Oxidative chlorination is the industry standard.

  • Starting Material: 2-Chloropyridine-3-thiol (commercially available or synthesized from 2,3-dichloropyridine via NaSH).

  • Reagents: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ) in aqueous acetic acid or conc. HCl.
  • Mechanism: The thiol is oxidized to the sulfenyl chloride, then the sulfinic acid, and finally the sulfonyl chloride.

Stage 2: Ammonolysis

Objective: Convert the sulfonyl chloride to the primary sulfonamide. Critical Control Point: This step must be performed before the piperidine coupling. If piperidine is introduced to the sulfonyl chloride directly, it will preferentially attack the sulfur center to form the sulfonamide (sulfonamide formation is faster than


 at room temperature), consuming the piperidine reagent as a sulfonamide "protecting group" rather than the desired C2 substituent.
  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia in Dioxane.
    
  • Conditions:

    
     to Room Temperature.
    
Stage 3: Nucleophilic Aromatic Substitution ( )

Objective: Displace the C2-chloride with piperidine. Mechanism: The reaction proceeds via a Meisenheimer complex. The transition state is stabilized by the electron-withdrawing sulfonamide group at C3 and the pyridine nitrogen.

  • Reagents: Piperidine (excess or 1.1 eq), Base (

    
     or 
    
    
    
    ).
  • Solvent: Ethanol (green chemistry), DMF, or DMSO (for faster kinetics).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 2-Chloropyridine-3-sulfonamide

Note: This protocol assumes starting from the commercially available 2-chloropyridine-3-sulfonyl chloride for efficiency, but includes the ammonolysis step details.

Reagents:

  • 2-Chloropyridine-3-sulfonyl chloride (10.0 g, 47.2 mmol)

  • Ammonium hydroxide (28%

    
     in 
    
    
    
    , 50 mL)
  • Acetonitrile (

    
    , 100 mL)
    

Procedure:

  • Preparation: Dissolve 2-chloropyridine-3-sulfonyl chloride in acetonitrile (100 mL) and cool the solution to

    
     using an ice bath.
    
  • Addition: Add ammonium hydroxide dropwise over 20 minutes. Maintain internal temperature below

    
     to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Concentrate the organic solvent under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
  • Expected Yield: 85-95% (White to off-white solid).

Protocol B: Coupling with Piperidine

Reagents:

  • 2-Chloropyridine-3-sulfonamide (5.0 g, 26.0 mmol)

  • Piperidine (6.6 g, 78.0 mmol, 3.0 eq)

  • Ethanol (50 mL) or DMF (20 mL)

Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the sulfonamide intermediate in Ethanol.

    • Scientist's Note: While DMF allows for lower temperatures due to better solubility and polarity, Ethanol is preferred for easier workup (evaporation vs. aqueous wash).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: The solution may turn yellow/orange. This is normal for pyridine

      
       reactions.
      
  • Monitoring: Check for the disappearance of the starting chloride by LC-MS (

    
    ).
    
  • Workup:

    • If using Ethanol: Evaporate solvent to dryness. Triturate the residue with water to remove piperidine hydrochloride salts. Filter the precipitate.[2]

    • If using DMF: Pour reaction mixture into crushed ice/water (200 mL). Stir for 30 minutes. Filter the resulting precipitate.[2]

  • Purification: The crude product is often

    
     pure. Further purification can be achieved by recrystallization from Isopropanol.
    

Part 4: Mechanistic Visualization ( )

Understanding the electronic stabilization of the transition state is crucial for troubleshooting low yields.

SNAr_Mechanism Reactants Reactants: 2-Cl-Py-3-SO2NH2 + Piperidine TS Meisenheimer Complex: Negative charge delocalized on N-1 and Sulfonamide Reactants->TS Nucleophilic Attack Products Product: 2-(Piperidin-1-yl)pyridine- 3-sulfonamide + HCl TS->Products Re-aromatization (Loss of Cl-)

Caption: The SNAr mechanism proceeds via an addition-elimination pathway, stabilized by the electron-withdrawing sulfonamide.

Part 5: Comparative Analysis of Conditions

ParameterMethod A: Ethanol RefluxMethod B: DMF/K2CO3Method C: Microwave
Temperature



Time 4-6 Hours2-3 Hours15-30 Minutes
Yield 85-90%88-92%90-95%
Scalability High (Green Solvent)Medium (Workup difficult)Low (Batch size limit)
Impurity Profile CleanPotential DMF breakdownClean

Recommendation: Use Method A for multi-gram synthesis due to ease of workup. Use Method C for rapid analog generation in medicinal chemistry discovery phases.

References

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties. Molecules, 2022. Link

  • Process for the preparation of 2-chloropyridines. US Patent 5283338A. Link

  • Synthesis of 2-amino-3-sulfonyl chlorides. ResearchGate. Link

  • Nucleophilic Aromatic Substitution of 2-Chloropyridines. Wikipedia/Chemical Data. Link

  • Preparation of 3-Chloro-2-Pyridine Sulfonamide. PrepChem. Link

Sources

Protocols & Analytical Methods

Method

recrystallization solvents for 2-(Piperidin-1-yl)pyridine-3-sulfonamide purification

An Application Guide to the Purification of 2-(Piperidin-1-yl)pyridine-3-sulfonamide via Recrystallization Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides a detailed framework...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 2-(Piperidin-1-yl)pyridine-3-sulfonamide via Recrystallization

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the purification of 2-(Piperidin-1-yl)pyridine-3-sulfonamide, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, this document moves beyond a simple procedural list to explain the underlying chemical principles governing solvent selection and crystallization. We present two detailed protocols—single-solvent and multi-solvent recrystallization—complemented by a systematic troubleshooting guide and workflow diagrams to empower researchers in achieving optimal purity and yield.

Introduction: The Imperative for Purity

The compound 2-(Piperidin-1-yl)pyridine-3-sulfonamide belongs to a class of sulfonamides that are of significant interest in pharmaceutical research due to their diverse biological activities.[1] The efficacy, safety, and reproducibility of biological assays and clinical outcomes are directly dependent on the purity of the active pharmaceutical ingredient (API).[2] Recrystallization stands as the most robust and scalable method for the final purification of solid APIs, capable of removing residual reactants, by-products, and other impurities.[2][3]

The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[4][5] This guide provides the theoretical basis and practical protocols to successfully apply this technique to 2-(Piperidin-1-yl)pyridine-3-sulfonamide.

Physicochemical Analysis and Solubility Prediction

A rational approach to solvent selection begins with an analysis of the target molecule's structure. 2-(Piperidin-1-yl)pyridine-3-sulfonamide is an amphiphilic molecule with distinct regions of varying polarity:

  • Piperidine Ring: A saturated, aliphatic heterocycle that imparts a nonpolar, lipophilic character.

  • Pyridine Ring: An aromatic heterocycle that is moderately polar.

  • Sulfonamide Group (-SO₂NH₂): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.

This combination of polar and nonpolar moieties presents a challenge for crystallization, suggesting that a single solvent may not be ideal and that solvent mixtures are likely to be effective.[6][7] The molecule's structure favors solvents of intermediate polarity or solvent pairs that can solvate both the nonpolar piperidine ring and the polar sulfonamide group.[7]

Principles of Rational Solvent Selection

The ideal recrystallization solvent or solvent system should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[4]

  • Low Solvency at Low Temperatures: The compound should have very low solubility in the cold solvent to maximize the recovery of pure crystals upon cooling.[8]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

  • Inertness: The solvent must not react with the compound being purified.

  • Safety: The solvent should have a low toxicity and flammability profile.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[8]

Screening of Potential Recrystallization Solvents

Based on the physicochemical properties of the target molecule and established practices for sulfonamide purification, the following solvents are recommended for initial screening. Alcohols, particularly when mixed with water, are excellent starting points for sulfonamides.[6]

Solvent SystemBoiling Point (°C)PolaritySuitability Rationale & Comments
Isopropanol 82.5Polar ProticOften an excellent choice for sulfonamides.[6][7] Its polarity is well-suited to the mixed character of the target molecule.
Ethanol (95%) 78Polar ProticA classic and effective solvent for sulfonamides.[7] The 5% water content helps solvate the highly polar sulfonamide group.
Methanol 65Polar ProticHigher polarity may lead to significant solubility even at low temperatures, potentially reducing yield. Use with caution.
Acetone 56Polar AproticA solvent of intermediate polarity that may work well.[7] Its low boiling point allows for easy removal.
Ethyl Acetate 77Medium PolarityCan be effective, often used in a solvent/anti-solvent system with a nonpolar solvent like heptane.
Water 100Highly PolarUnlikely to be a good single solvent due to the nonpolar piperidine moiety. However, it is an excellent anti-solvent when used with a miscible polar organic solvent like ethanol or isopropanol.[6][9]
Heptane/Hexane 98 / 69NonpolarThe compound is expected to be insoluble. These are ideal as anti-solvents in a two-solvent system.
Toluene 111NonpolarThe compound is likely to have low solubility. Can be used as a solvent to remove nonpolar impurities or in a two-solvent system.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Single-Solvent Recrystallization

This protocol is the preferred starting point if a suitable single solvent (e.g., Isopropanol, 95% Ethanol) is identified.

Workflow Diagram: Single-Solvent Recrystallization

G A Crude 2-(Piperidin-1-yl)pyridine- 3-sulfonamide in Flask B Add minimum volume of boiling solvent to dissolve A->B C Solution is colored? B->C D Add activated charcoal, boil briefly C->D Yes F Allow filtrate to cool slowly to room temperature C->F No E Perform hot gravity filtration to remove charcoal/impurities D->E E->F G Cool further in an ice bath to maximize crystallization F->G H Collect crystals via vacuum filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry crystals under vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring.[8]

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. It is critical to use the minimum amount of solvent to ensure the solution is saturated, as adding excess solvent is a common cause of low recovery.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[6]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[6]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol B: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is ideal when the compound is highly soluble in one solvent ("good" solvent) and poorly soluble in another ("anti-solvent") at all temperatures. The two solvents must be miscible. A common pair for this compound would be Ethanol (good solvent) and Water (anti-solvent).

Workflow Diagram: Solvent Selection Logic

G Start Start: Screen Solvents Q1 Find a solvent with high solubility when hot AND low solubility when cold? Start->Q1 P1 Use Protocol A: Single-Solvent Recrystallization Q1->P1 Yes Q2 Find a 'Good' Solvent (high solubility) AND a miscible 'Poor' Solvent (low solubility)? Q1->Q2 No P2 Use Protocol B: Solvent/Anti-Solvent Method Q2->P2 Yes End Re-evaluate compound structure and consider chromatography Q2->End No

Caption: Decision process for selecting a recrystallization method.

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While vigorously stirring the solution, add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy or turbid.[10] This indicates the point of saturation has been reached.

  • Re-solubilization: Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed. Crystal formation should begin.

  • Maximize Yield, Collection, and Drying: Follow steps 6, 7, and 8 from Protocol A, using a wash solution with the same solvent/anti-solvent ratio or pure, cold anti-solvent.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Proposed Solution(s)
No Crystals Form Upon Cooling Too much solvent was used: The solution is not supersaturated. Supersaturation: Crystallization has not been initiated.Evaporate some solvent to increase the concentration and re-cool.[6] Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of the pure compound.[5][6]
Low Crystal Yield Too much solvent was used: A significant amount of product remains in the mother liquor.[6] Incomplete cooling: The solution was not cooled sufficiently to maximize precipitation. Premature crystallization: Product was lost during a hot filtration step.[6]Use the absolute minimum amount of hot solvent for dissolution.[10] Ensure thorough cooling in an ice bath after room temperature cooling.[10] Pre-heat all glassware for hot filtration and perform the step quickly.
Compound "Oils Out" Melting point depression: The boiling point of the solvent is higher than the melting point of the impure compound. Solution cooled too rapidly. High concentration of impurities. Re-heat the mixture to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool more slowly. Choose a lower-boiling point solvent. [10] Consider a preliminary purification step like column chromatography if the starting material is highly impure.
Crystals are Colored Colored impurities are co-precipitating with the product.Use activated charcoal to adsorb the colored impurities before the crystallization step (See Protocol A, Step 3).[10]

References

  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridine-3-Sulfonamide via Nucleophilic Substitution

Welcome to the Technical Support Center for the synthesis of pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic substitution on the pyridine ring. We will delve into the common challenges and provide scientifically grounded solutions to troubleshoot your synthesis, ensuring you can achieve your target molecule with higher yield and purity.

Introduction: The Challenge of C-3 Functionalization

The synthesis of pyridine-3-sulfonamide presents a unique set of challenges primarily due to the electronic properties of the pyridine ring. While nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridines, the inherent regioselectivity of this reaction strongly favors the C-2 and C-4 positions. This is because the nitrogen heteroatom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at these positions.[1][2] Conversely, an attack at the C-3 position does not allow for this resonance stabilization, making the reaction electronically disfavored and often resulting in low to no yield under standard SNAr conditions.[1][3]

This guide will address this fundamental issue by not only explaining the underlying principles but also by providing a robust and widely successful alternative synthetic route that circumvents the direct and difficult SNAr reaction at the C-3 position.

Troubleshooting Guide

Question 1: I am attempting to synthesize pyridine-3-sulfonamide by reacting a 3-halopyridine (e.g., 3-chloropyridine) with a sulfonamide nucleophile, but I am getting very low or no yield. Why is this happening and what can I do?

Answer:

This is a common and expected outcome. The low reactivity of the C-3 position towards nucleophilic aromatic substitution is the primary reason for the failure of this approach. The intermediate formed upon nucleophilic attack at C-3 is significantly less stable than the intermediates formed from attack at C-2 or C-4, as the negative charge cannot be delocalized onto the electronegative nitrogen atom.

Visualizing the Problem: Resonance Structures of Meisenheimer Intermediates

Caption: Resonance forms for nucleophilic attack at C-2 vs. C-3.

Recommended Solution: An Alternative Synthetic Route

The most reliable and widely adopted method for synthesizing pyridine-3-sulfonamide is to start from 3-aminopyridine. This multi-step synthesis avoids a direct SNAr reaction at the challenging C-3 position. The general workflow is as follows:

  • Diazotization of 3-aminopyridine: The amino group is converted into a diazonium salt.

  • Sulfonylation: The diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst to form pyridine-3-sulfonyl chloride.

  • Amination: The resulting pyridine-3-sulfonyl chloride is then reacted with ammonia to yield the final product, pyridine-3-sulfonamide.

Workflow: Recommended Synthesis of Pyridine-3-Sulfonamide

Pyridine_3_Sulfonamide_Synthesis start 3-Aminopyridine diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Pyridine-3-diazonium chloride diazotization->diazonium sulfonylation Sulfonylation (SO₂, CuCl₂) diazonium->sulfonylation sulfonyl_chloride Pyridine-3-sulfonyl chloride sulfonylation->sulfonyl_chloride amination Amination (NH₃ in Dioxane or MeOH) sulfonyl_chloride->amination product Pyridine-3-Sulfonamide amination->product

Caption: Recommended synthetic pathway for pyridine-3-sulfonamide.

Question 2: I am having trouble with the synthesis of the intermediate, pyridine-3-sulfonyl chloride. What are the optimal conditions?

Answer:

The synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine is a critical step that requires careful control of reaction conditions, particularly temperature. Below is a detailed protocol and a table summarizing the key parameters.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride [4][5]

  • Diazotization:

    • In a reaction vessel, dissolve 3-aminopyridine in dilute hydrochloric acid (e.g., 6M HCl).

    • Cool the solution to 0-5°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential to ensure efficient heat dissipation and mixing.

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent, such as acetic acid, and add a catalytic amount of cuprous chloride (CuCl₂).

    • Cool this solution to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl₂ mixture. Maintain the temperature at 0-5°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, the mixture is typically poured onto ice water and extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield crude pyridine-3-sulfonyl chloride.

    • The crude product can be purified by distillation under reduced pressure. A known byproduct that can form is 5-chloropyridine-3-sulfonyl chloride.[6]

Table 1: Optimized Reaction Conditions for Pyridine-3-sulfonyl Chloride Synthesis

ParameterRecommended ConditionRationale/Troubleshooting Tip
Temperature 0-5°CDiazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield. Strict temperature control is crucial.
Reagent Stoichiometry NaNO₂ (1.0-1.2 eq.)A slight excess of sodium nitrite ensures complete conversion of the amine. However, a large excess should be avoided.
Acid Concentration 3-4 molar equivalents of HClSufficient acid is required to protonate the 3-aminopyridine and form nitrous acid from sodium nitrite.
Catalyst Cuprous Chloride (catalytic)Facilitates the Sandmeyer-type reaction to introduce the sulfonyl chloride group.
Addition Rate Slow, dropwise additionPrevents localized overheating and uncontrolled evolution of nitrogen gas.
Question 3: My final amination step to produce pyridine-3-sulfonamide is inefficient. How can I improve the yield and purity?

Answer:

The reaction of pyridine-3-sulfonyl chloride with ammonia is generally efficient if the starting sulfonyl chloride is of good quality. Here are some key considerations and a detailed protocol.

Protocol for Amination of Pyridine-3-sulfonyl Chloride [7]

  • Reaction Setup:

    • Dissolve pyridine-3-sulfonyl chloride (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • To this solution, add a solution of ammonia. A commercially available solution of ammonia in dioxane (e.g., 2M) or methanol (e.g., 7N) is convenient. An excess of ammonia (8-10 equivalents) is recommended to drive the reaction to completion and to neutralize the HCl byproduct.

    • The reaction is typically exothermic, so initial cooling in an ice bath may be necessary, especially for larger-scale reactions.

  • Reaction and Monitoring:

    • Stir the resulting suspension at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Work-up and Purification:

    • Remove the solvent by rotary evaporation.

    • Dissolve the residue in DCM and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.[7]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid is typically pyridine-3-sulfonamide of good purity. If necessary, it can be recrystallized.

Troubleshooting Tips:

  • Quality of Pyridine-3-sulfonyl Chloride: This is the most critical factor. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with ammonia. Use freshly prepared or properly stored sulfonyl chloride.

  • Anhydrous Conditions: Ensure that all solvents and glassware are dry to prevent hydrolysis of the starting material.

  • Excess Ammonia: Using a significant excess of ammonia is crucial for achieving high conversion.

Frequently Asked Questions (FAQs)

Q1: Why is direct amination of a 3-halopyridine not a viable industrial route? A1: As detailed earlier, the electronic nature of the pyridine ring makes the C-3 position resistant to nucleophilic attack.[1][3] The high activation energy required for this reaction makes it impractical for large-scale synthesis, leading to low yields and the need for harsh reaction conditions that may not be compatible with other functional groups.

Q2: What is the best starting material for a scalable synthesis of pyridine-3-sulfonamide? A2: 3-Aminopyridine is the most recommended and industrially relevant starting material.[4][5] The synthetic route involving diazotization and sulfonylation is well-established and provides a reliable pathway to the key intermediate, pyridine-3-sulfonyl chloride.

Q3: Are there any advanced or alternative methods to functionalize the C-3 position of pyridine? A3: Yes, modern organic chemistry has developed novel strategies. One such method involves a "ring-opening, halogenation, ring-closing" sequence using Zincke imine intermediates.[8] This approach can achieve regioselective halogenation at the C-3 position under mild conditions, which can then be further functionalized. However, for the specific synthesis of pyridine-3-sulfonamide, the diazotization route from 3-aminopyridine remains more direct and common.

Q4: What are the primary safety concerns when performing this synthesis? A4:

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. It is standard practice to generate and use them in situ in a cold solution without isolation.

  • Thionyl Chloride and Sulfonyl Chlorides: These are corrosive and react with moisture, releasing HCl gas. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Ammonia Solutions: Concentrated ammonia solutions are corrosive and have a pungent odor. Handle them in a fume hood.

References

  • Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. ResearchGate. Available from: [Link]

  • Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. ResearchGate. Available from: [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. Available from: [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available from: [Link]

  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available from: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. Available from: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. Available from: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available from: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available from: [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available from: [Link]

  • Why does pyridine undergo electrophilic substitution at the C3 position? Quora. Available from: [Link]

  • Nucleophilic substitution reactions in pyridine. Quimica Organica. Available from: [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Available from: [Link]

  • EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids. Google Patents.
  • Pyridine. Wikipedia. Available from: [Link]

  • Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available from: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. Available from: [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. Available from: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available from: [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Available from: [Link]

  • Haloselectivity of Heterocycles. Baran Lab. Available from: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available from: [Link]

  • Pyridine-3-sulfonyl chloride. PubChem. Available from: [Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Google Patents.

Sources

Optimization

Technical Support Center: Identification and Control of Impurities in the Synthesis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide

Welcome to the technical support center for the synthesis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding impurity identification and control during the manufacturing process. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality, safety, and efficacy of your final active pharmaceutical ingredient (API).

The presence of impurities in an API is a critical quality attribute that is closely scrutinized by regulatory agencies worldwide.[1][2] As outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be reported, identified, and qualified to ensure patient safety.[3][4] This guide will provide a structured approach to understanding and mitigating impurity formation in the synthesis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide.

Frequently Asked Questions (FAQs)

General Synthesis and Impurity Profile

Q1: What is the common synthetic route for 2-(Piperidin-1-yl)pyridine-3-sulfonamide, and what are the expected classes of impurities?

A1: A plausible and common synthetic route involves a multi-step process beginning with the sulfonation of 2-aminopyridine, followed by chlorination and subsequent reaction with piperidine. The expected impurities can be categorized into three main classes as defined by ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[3]

  • Organic Impurities: These are the most common and structurally diverse class of impurities. They can include starting materials, intermediates, by-products from side reactions, and degradation products.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals. While not the focus of this guide, their control is also critical.

  • Residual Solvents: Solvents used in the synthesis and purification steps can be carried over into the final product. Their limits are defined by ICH Q3C guidelines.[4]

Below is a diagram illustrating the likely synthetic pathway.

Synthetic_Pathway A 2-Aminopyridine B 6-Amino-pyridine-3-sulfonic acid A->B Conc. H2SO4, Al powder, 210°C C 6-Amino-pyridine-3-sulfonyl chloride B->C PCl5, POCl3, 130°C D 2-(Piperidin-1-yl)pyridine-3-sulfonamide(Final Product) C->D Piperidine, Base, Solvent

Caption: Proposed synthetic route for 2-(Piperidin-1-yl)pyridine-3-sulfonamide.

Troubleshooting Common Impurities

Q2: During the final step of reacting 6-amino-pyridine-3-sulfonyl chloride with piperidine, I observe an impurity with the same mass as my starting material but a different retention time in my HPLC analysis. What could this be?

A2: This is a common observation and likely points to the presence of an isomer of your starting material. During the initial sulfonation of 2-aminopyridine, while the 3-position is the major product, small amounts of other positional isomers can be formed. These isomers can be carried through the synthetic sequence. For example, you may have a small amount of 6-amino-pyridine-2-sulfonyl chloride or 6-amino-pyridine-4-sulfonyl chloride, which would react with piperidine to form the corresponding isomeric final product.

Troubleshooting Steps:

  • LC-MS/MS Analysis: Perform a product ion scan on both the main peak and the impurity peak. Isomeric compounds will have the same parent mass but may exhibit different fragmentation patterns.

  • NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will definitively distinguish between isomers based on the coupling patterns and chemical shifts of the pyridine ring protons.

  • Starting Material Analysis: Analyze your 6-amino-pyridine-3-sulfonyl chloride intermediate by HPLC to see if the isomeric impurity is present at that stage.

Q3: I have an unknown peak in my chromatogram with a mass of [M+18]. What is the likely identity of this impurity?

A3: A mass difference of +18 strongly suggests a hydrolysis product. In this synthetic scheme, there are two primary locations where hydrolysis can occur:

  • Hydrolysis of the Sulfonyl Chloride: The 6-amino-pyridine-3-sulfonyl chloride intermediate is highly susceptible to hydrolysis, especially in the presence of moisture.[3] This would form 6-amino-pyridine-3-sulfonic acid. If this unreacted sulfonic acid is carried through the workup, it will appear as an impurity.

  • Hydrolysis of the Final Product: The sulfonamide bond in the final product can also undergo hydrolysis under certain conditions (e.g., strong acid or base, high temperature) to yield 2-(piperidin-1-yl)pyridine-3-sulfonic acid.

Troubleshooting Steps:

  • Control of Moisture: Ensure all solvents and reagents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of the sulfonic acid impurity.

  • Forced Degradation Studies: To confirm if the impurity is a degradation product, subject a pure sample of your final product to acidic, basic, and neutral hydrolysis conditions. Monitor the formation of the unknown peak by HPLC.

Q4: My final product has a slight yellow color, and I see several small, late-eluting peaks in my HPLC. What could be the cause?

A4: The development of color and the presence of late-eluting, often broad, peaks can be indicative of oxidative degradation or the formation of polymeric impurities. Pyridine and piperidine rings can be susceptible to oxidation, leading to the formation of N-oxides or other colored by-products.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize contact with oxygen.

  • Solvent Purity: Ensure that your solvents are peroxide-free, as peroxides can initiate oxidation.

  • Purification Method: Consider an additional purification step, such as charcoal treatment or recrystallization from a different solvent system, to remove colored impurities. Column chromatography can also be effective.[1]

Analytical Methodologies for Impurity Profiling

A robust analytical method is the cornerstone of effective impurity control.[3] High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the technique of choice for separating and identifying impurities in pharmaceutical manufacturing.[5][6]

Recommended HPLC-MS Method
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating sulfonamides and related compounds.[4][7]

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV/Vis at 254 nm and 270 nm[1][7]

    • Mass Spectrometry (Electrospray Ionization - Positive Mode)

Data Presentation: Common Impurities

The following table summarizes potential impurities, their likely origin, and expected mass spectrometric data.

Impurity NameStructurePlausible Origin[M+H]⁺ (m/z)
2-(Piperidin-1-yl)pyridine-3-sulfonamide Product StructureProduct 255.1
6-Amino-pyridine-3-sulfonic acidImpurity A StructureHydrolysis of starting material175.0
2-(Piperidin-1-yl)pyridine-3-sulfonic acidImpurity B StructureDegradation of final product256.1
6-Amino-pyridine-3-sulfonyl chlorideImpurity C StructureUnreacted starting material193.0
PiperidineImpurity D StructureUnreacted starting material86.1
Isomeric ProductImpurity E StructureIsomeric starting material255.1

Note: Structures are illustrative and should be confirmed by spectroscopic analysis.

Visualization of Impurity Formation and Analysis

The following diagrams illustrate the formation of a key impurity and a typical analytical workflow.

Impurity_Formation A 6-Amino-pyridine-3-sulfonyl chloride C 2-(Piperidin-1-yl)pyridine-3-sulfonamide(Desired Product) A->C E 6-Amino-pyridine-3-sulfonic acid (Hydrolysis Impurity) A->E B Piperidine B->C D H2O D->E

Caption: Formation of the hydrolysis impurity from the starting material.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dissolve sample in mobile phase B Inject into HPLC-MS A->B C Separate compounds on C18 column B->C D Detect by UV and MS C->D E Identify peaks by retention time and m/z D->E F Quantify impurities relative to API E->F G Structural elucidation of unknowns (if necessary) F->G

Caption: A typical analytical workflow for impurity identification.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).
  • ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8).
  • Vertex AI Search. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 82(3), 555–570. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Singh, S., Singh, T., Kumar, M., & Mohan, S. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

Sources

Troubleshooting

minimizing side reactions during piperidine addition to pyridine-sulfonamides

Technical Support Center: Piperidine Addition to Pyridine-Sulfonamides Introduction: The Reactivity Paradox Adding piperidine to a pyridine-sulfonamide core is a deceptive reaction.[1] On paper, it appears to be a straig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Addition to Pyridine-Sulfonamides

Introduction: The Reactivity Paradox

Adding piperidine to a pyridine-sulfonamide core is a deceptive reaction.[1] On paper, it appears to be a straightforward Nucleophilic Aromatic Substitution (


).[1][2] In practice, it is a battle between nucleophilicity  and basicity .[1]

Piperidine is a strong nucleophile, but it is also a strong base (


).[1] Your substrate, a pyridine-sulfonamide, contains an acidic proton on the sulfonamide nitrogen (

).[1] If you do not manage this acid-base equilibrium, the piperidine will simply deprotonate the sulfonamide, creating a negatively charged species that repels further nucleophilic attack, stalling the reaction and leading to thermal decomposition (tars) if forced.[1]

This guide provides the protocols to navigate this "Deactivation Trap."

Module 1: The Mechanistic Landscape

To solve low yields, you must visualize the competing pathways.[1]

  • The Desired Pathway (

    
    ):  Piperidine attacks the electrophilic carbon (holding the halogen), forming a Meisenheimer complex, followed by re-aromatization.[1]
    
  • The "Deactivation Trap" (Acid-Base): Piperidine deprotonates the sulfonamide nitrogen.[1] The resulting anion (

    
    ) donates electron density into the pyridine ring, significantly lowering its electrophilicity and killing the reaction rate.
    
Visualizing the Competition

ReactionPathways Substrate Pyridine-Sulfonamide (Electrophile) Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer Nucleophilic Attack (k1) Anion Sulfonamide Anion (Deactivated Species) Substrate->Anion Deprotonation (Fast) Piperidine Piperidine (Nucleophile/Base) Piperidine->Meisenheimer Piperidine->Anion Product Amino-Pyridine Product (Target) Meisenheimer->Product Elimination (-HX) Anion->Substrate Re-protonation (Slow) Stalled Stalled Reaction / Tars (Thermal Decomposition) Anion->Stalled Heat/Time

Figure 1: The kinetic competition between productive substitution (Green) and unproductive deprotonation (Red).

Module 2: Experimental Protocols

Protocol A: Thermal (The "Brute Force" Method)

Best for: Highly activated pyridines (e.g., with


 or 

groups) or when cost is a priority.[1]

The "3-Equivalent" Rule: You must sacrifice one equivalent of piperidine to act as a base for the HCl generated, and potentially another equivalent to saturate the sulfonamide deprotonation equilibrium.[1]

  • Stoichiometry: Dissolve Pyridine-Sulfonamide (1.0 equiv) in DMSO or DMF (0.5 M concentration).

    • Why: Polar aprotic solvents stabilize the Meisenheimer intermediate.[1]

  • Base Addition: Add Piperidine (3.0 - 4.0 equiv) .

    • Note: Do not use inorganic bases (

      
      ) initially if solubility is an issue; excess amine is often cleaner.[1]
      
  • Temperature: Heat to 80–100°C . Monitor by LCMS.[1]

    • Warning: If no product forms after 2 hours, STOP . Higher temps will only cause polymerization.[1] Switch to Protocol B.

  • Workup (Critical):

    • Dilute with water.[1] Adjust pH to ~5-6 with dilute acetic acid (breaks the sulfonamide anion and precipitates the product).

    • Filter solids or extract with EtOAc.[1]

Protocol B: Buchwald-Hartwig Amination (The "High Fidelity" Method)

Best for: Unactivated pyridines, expensive substrates, or when regioselectivity is critical.[1]

This method bypasses the "Deactivation Trap" by using a catalyst that inserts into the C-X bond regardless of the sulfonamide's protonation state (mostly).

  • Reagents:

    • Substrate: 1.0 equiv.

    • Piperidine: 1.2 equiv.[1]

    • Catalyst:

      
        (2 mol%) + Xantphos  or RuPhos  (4 mol%).[1]
      
    • Base:

      
        (2.0 equiv) - Crucial: Cesium is soluble enough in organics to keep the reaction moving.[1]
      
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 80°C under Argon/Nitrogen for 4-12 hours.

Module 3: Troubleshooting & Diagnostics

Use this decision tree to diagnose failure modes.

Troubleshooting Start Problem: Low Yield / Impurities CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Starting Material Intact (No Reaction) CheckLCMS->Result1 Result2 Multiple Isomers (Regio-scrambling) CheckLCMS->Result2 Result3 Black Tar / Baseline Material CheckLCMS->Result3 Sol1 Cause: Anionic Deactivation Fix: Protect Sulfonamide (Boc) OR Switch to Pd-Catalysis Result1->Sol1 Sol2 Cause: High Temp / Wrong Solvent Fix: Lower Temp, Switch to Non-polar solvent (Toluene) Result2->Sol2 Sol3 Cause: Oxidation of Piperidine Fix: Degas solvent, N2 atm, Add Antioxidant (BHT) Result3->Sol3

Figure 2: Diagnostic logic for common failure modes.

Detailed Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Deactivation: Piperidine deprotonated the sulfonamide, making the ring electron-rich.[1]1. Add Lewis Acid (

) to activate the nitrogen.2. Switch to Buchwald-Hartwig (Protocol B).3. Protect sulfonamide with Boc/Trityl.[1]
Wrong Regioisomer Thermodynamic Control: Attack occurring at the most electron-deficient position, not necessarily the halogen site.[1]1. Lower temperature (0°C to RT).2. Use a less polar solvent (THF instead of DMF) to tighten ion pairing.
Hydrolysis (

product)
Wet Solvent: Hydroxide competes with piperidine.1. Dry solvents over molecular sieves.2. Increase piperidine equivalents (concentration effect).[1]
Bis-Addition Over-reaction: Substrate has two leaving groups (e.g., 2,4-dichloro).[1]1. Control stoichiometry strictly (0.9 equiv piperidine).2. Add solution slowly (dropwise) to the substrate at low temp.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DIPEA or TEA as a base to save on piperidine? A: Generally, no.[1] In


, the amine nucleophile often acts as its own base in the transition state (General Base Catalysis).[1] Sterically hindered bases like DIPEA may not effectively deprotonate the specific intermediate (Meisenheimer complex) efficiently.[1] Use excess piperidine (3 equiv) for the cleanest results [1].[1]

Q2: My reaction turns black immediately. Is this normal? A: Pyridines are electron-deficient and prone to oxidation or polymerization (tarring) in the presence of amine bases and oxygen.[1] Always degas your solvents (sparge with Nitrogen for 15 mins) before adding the amine.[1] If tarring persists, lower the temperature.

Q3: How do I remove excess piperidine during workup? A: Piperidine is an amine.[1] Wash your organic layer with 0.5M or 1M HCl (if your product is not basic) or saturated aqueous


 .[1] If your product is also basic (contains the pyridine ring), use a CuSO4 (aq)  wash—piperidine forms a dark blue water-soluble complex with copper, pulling it out of the organic phase.[1]

References

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Source: Royal Society of Chemistry (Org.[1] Biomol. Chem). Context: Details the "element effect" and the role of piperidine as both nucleophile and base in the rate-determining step. Link:[Link]

  • SNAr versus Buchwald–Hartwig Amination. Source: BenchChem / Semantic Scholar.[1] Context: Comparative data on yields and regioselectivity between thermal

    
     and Pd-catalyzed methods for heterocyclic chlorides.[1]
    Link:[Link][1]
    
  • Nucleophilic aromatic substitution reactions of chloroazines. Source: PubMed / Environmental Science & Technology.[1] Context: Discusses the kinetics of substitution on chloro-heterocycles and the impact of ring nitrogen on reactivity. Link:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 2-(Piperidin-1-yl)pyridine-3-sulfonamide

Status: Operational Ticket ID: CHEM-SUP-2025-001 Assigned Specialist: Senior Application Scientist, Stability Profiling Unit Executive Summary Welcome to the technical support hub for 2-(Piperidin-1-yl)pyridine-3-sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2025-001 Assigned Specialist: Senior Application Scientist, Stability Profiling Unit

Executive Summary

Welcome to the technical support hub for 2-(Piperidin-1-yl)pyridine-3-sulfonamide . This guide addresses the specific stability challenges associated with this scaffold, which combines an electron-deficient pyridine ring, a secondary cyclic amine (piperidine), and a polar sulfonamide group.

Key Stability Risks:

  • Acid-Catalyzed Hydrolysis: Nucleophilic aromatic substitution at the C2 position.

  • Oxidative Degradation: N-oxidation and

    
    -carbon oxidation of the piperidine ring.
    
  • Photolytic Instability: UV-induced radical fragmentation.

Module 1: Hydrolytic Instability (The Acid/Base Problem)

The Issue

Users often report the disappearance of the parent peak in HPLC chromatograms when the compound is stored in acidic buffers (pH < 4) or subjected to high temperatures, often accompanied by the appearance of a polar impurity eluting earlier.

The Science (Mechanism)

While the sulfonamide group (


) is generally robust, the C2-N bond  connecting the piperidine to the pyridine ring is the weak link.
  • Mechanism: In acidic media, the pyridine nitrogen becomes protonated (

    
    ). This protonation significantly increases the electrophilicity of the C2 carbon. Water molecules can then attack C2, displacing the piperidine ring via a Nucleophilic Aromatic Substitution (
    
    
    
    ) mechanism, even though the ring is not activated by strong electron-withdrawing groups like nitro.
  • Result: Formation of 2-hydroxypyridine-3-sulfonamide (exists as the 2-pyridone tautomer) and free piperidine .

Troubleshooting Guide
SymptomProbable CauseDiagnostic ActionCorrective Step
New early-eluting peak (RRT ~0.4-0.6) Acid-catalyzed hydrolysis (C2-displacement).Check LC-MS for mass loss of ~83 Da (loss of piperidine ring).Buffer Adjustment: Avoid storage in pH < 4. Use acetate or phosphate buffers at pH 6.0–7.5.
Precipitation in acidic mobile phase Protonation/Salting out.Check if precipitate dissolves upon adding MeOH/ACN.Solvent Strength: Ensure organic modifier is >10% in mobile phase.
Loss of Sulfonamide signal (Rare) Sulfonamide hydrolysis.Requires extreme conditions (6N HCl, 100°C). Unlikely in standard storage.Validation: Confirm if degradation requires extreme heat. If yes, it is sulfonamide cleavage.

Module 2: Oxidative Stress (The Peroxide/Air Problem)

The Issue

"I see a split peak or a shoulder on my main peak after 24 hours in solution," or "LC-MS shows an M+16 or M+32 adduct."

The Science (Mechanism)

The piperidine ring is the "soft spot" for oxidation.

  • N-Oxidation: The tertiary nitrogen of the piperidine is electron-rich and susceptible to attack by peroxides or dissolved oxygen, forming the N-oxide . Note: The pyridine nitrogen is less basic and less likely to oxidize first due to the electron-withdrawing sulfonamide group at C3.

  • 
    -Carbon Oxidation:  Radical autoxidation can abstract a hydrogen from the carbon 
    
    
    
    to the piperidine nitrogen. This leads to an iminium ion intermediate, which hydrolyzes to form a ring-opened aldehyde or oxidizes further to a lactam (2-piperidone derivative) .
Troubleshooting Guide

Q: My sample has an impurity with Mass [M+16]. Is it an impurity or degradation?

  • A: It is likely a degradation product (N-oxide).

    • Test: Add a reducing agent (e.g., Triphenylphosphine) to the sample. If the peak disappears and reverts to the parent, it is an N-oxide.

    • Prevention: Use degassed solvents and amber glassware.[1] Add antioxidants (e.g., BHT) if the assay permits.

Q: I see a Mass [M+14] impurity (Carbonyl formation).

  • A: This corresponds to the oxidation of the piperidine

    
     to a carbonyl (
    
    
    
    ), likely forming a lactam. This is irreversible.

Module 3: Photostability

The Issue

Samples left on the benchtop turn slight yellow or show non-specific degradation.

The Science

The pyridine-3-sulfonamide chromophore absorbs UV light. Excitation can lead to:

  • Photo-oxidation: Enhanced rate of N-oxide formation.

  • Radical Cleavage: Homolytic cleavage of the S-N bond (rare but possible under high-intensity UV), releasing sulfonyl radicals.

Protocol: Photostability Check
  • Prepare a 1 mg/mL solution in clear glass.

  • Expose to 1.2 million lux hours (standard ICH Q1B condition) or leave on a sunny windowsill for 48 hours (informal).

  • Control: Wrap a second vial in aluminum foil (Dark Control).

  • Analysis: If the exposed sample shows >2% degradation vs. the dark control, the compound is photolabile. Action: Use amber vials immediately.

Visualizing the Pathways

The following diagram maps the degradation logic described above.

DegradationPathways Parent 2-(Piperidin-1-yl) pyridine-3-sulfonamide (Parent) Acid Acidic Media (pH < 4) + H2O Parent->Acid Oxidant Peroxides / Air (Oxidation) Parent->Oxidant Light UV Light (hν) Parent->Light HydrolysisProd 2-Hydroxypyridine- 3-sulfonamide + Piperidine Acid->HydrolysisProd Nucleophilic Aromatic Substitution (SNAr) NOxide N-Oxide (M+16) Oxidant->NOxide N-Oxidation Lactam Piperidone deriv. (Lactam/Ring Open) Oxidant->Lactam alpha-C Oxidation PhotoProd Radical Scission / Complex Mix Light->PhotoProd Photo-degradation

Caption: Primary degradation pathways including acid-catalyzed hydrolysis (red), oxidative metabolism (yellow), and photolysis (green).

Experimental Protocol: Forced Degradation Study

To validate the stability indicating method for this specific molecule, perform the following stress tests.

Acid Hydrolysis Stress
  • Goal: Force the C2-N cleavage.

  • Step 1: Dissolve 5 mg of compound in 1 mL of 0.1 N HCl .

  • Step 2: Heat at 60°C for 4 hours.

  • Step 3: Neutralize with 0.1 N NaOH before injection.

  • Expected Result: ~10-20% degradation. Main degradant: 2-hydroxypyridine-3-sulfonamide.

Oxidative Stress
  • Goal: Observe N-oxide formation.

  • Step 1: Dissolve 5 mg of compound in 1 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Step 2: Incubate at Room Temperature for 24 hours.

  • Step 3: Dilute with mobile phase and inject.

  • Expected Result: Appearance of M+16 peak (N-oxide).

References

  • Hydrolysis of 2-Aminopyridines

    • Mechanism of acid-catalyzed hydrolysis of amidine-like linkages in N-substituted 2-aminopyridines.
    • Source:

  • Oxidation of Piperidine Rings

    • Metabolic and chemical oxidation pathways of piperidine rings (N-oxidation vs.
    • Source:

  • Photostability Guidelines

    • ICH Q1B: Photostability Testing of New Drug Substances and Products.
    • Source:

  • Forced Degradation Strategies

    • Strategic approaches to forced degrad
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Validation of 2-(Piperidin-1-yl)pyridine-3-sulfonamide Purity

Executive Summary: The Analytical Challenge In medicinal chemistry, 2-(Piperidin-1-yl)pyridine-3-sulfonamide represents a critical scaffold, often serving as a precursor for kinase inhibitors or GPCR ligands. While High-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In medicinal chemistry, 2-(Piperidin-1-yl)pyridine-3-sulfonamide represents a critical scaffold, often serving as a precursor for kinase inhibitors or GPCR ligands. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry workhorse, it presents a specific blind spot for this molecule: the piperidine moiety .

Piperidine lacks a conjugated


-system, resulting in negligible UV absorbance above 210 nm. If your synthesis involves a nucleophilic aromatic substitution (

) of 2-chloropyridine-3-sulfonamide with excess piperidine, HPLC-UV at standard wavelengths (254 nm) may grossly overestimate purity by failing to detect residual piperidine or non-chromophoric degradation products.

This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior validation method, offering a self-validating system based on mass specificity rather than optical absorbance.

Methodology Comparison: Selecting the Right Tool

To ensure scientific integrity, we must objectively compare the available techniques.

Comparative Analysis Table
FeatureHPLC-UV (Diode Array) qNMR (Quantitative NMR) LC-ESI-MS/MS (Recommended)
Principle Light Absorbance (Beer-Lambert Law)Nuclear Spin ResonanceMass-to-Charge Ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Detection Bias High: Misses impurities without chromophores (e.g., Piperidine).None: Universal detection for protonated species.Medium: Subject to ionization suppression (Matrix Effects).
Sensitivity Moderate (

to

M)
Low (Requires mg quantities)High (Picogram levels; ideal for trace impurities).
Selectivity Low (Co-eluting peaks look identical).High (Structural resolution).Very High (Resolves co-eluting peaks by mass).
Primary Use Routine QC of bulk material.Absolute purity assay (Potency).Impurity profiling & Trace analysis.

Expert Insight: While qNMR is the "Gold Standard" for absolute potency (mass balance), it cannot easily detect impurities below 0.1%. LC-MS is required to validate the absence of specific synthetic byproducts.

Synthetic Context & Impurity Origins

Understanding the synthesis is prerequisite to validation. The primary impurities arise from the


 reaction.
Diagram 1: Synthesis and Impurity Pathways

This diagram maps the reaction and potential failure points that the MS method must detect.

SynthesisPath Start 2-Chloropyridine- 3-sulfonamide Product Target: 2-(Piperidin-1-yl)pyridine- 3-sulfonamide Start->Product SnAr Reaction (Heat/Base) Impurity2 Impurity B: Hydrolysis Product (Sulfonic Acid) Start->Impurity2 Moisture/Hydrolysis Impurity3 Impurity C: Unreacted Chloride Start->Impurity3 Incomplete Conversion Reagent Piperidine (Excess) Reagent->Product Impurity1 Impurity A: Residual Piperidine (UV Silent) Reagent->Impurity1 Incomplete Workup

Caption: Synthetic pathway showing the target sulfonamide and critical impurities (A, B, C) that require MS detection due to varying UV responses.

Experimental Protocol: LC-MS/MS Validation

This protocol uses Electrospray Ionization (ESI) in positive mode.[1][2] The basic nitrogen on the piperidine ring and the pyridine nitrogen ensure high ionization efficiency (


).
Instrumentation & Conditions[4][5][6]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for sulfonamide stability).

  • Source Temp: 120°C.

  • Desolvation Gas: Nitrogen (800 L/hr).

Fragmentation Mechanism (The "Fingerprint")

To validate that the peak is indeed the target and not an isomer, you must monitor specific fragmentations. Sulfonamides characteristically lose


.

Target Parent Ion (


): 

(Calculated based on

).

Key Transitions:

  • 
     242 
    
    
    
    178:
    Loss of
    
    
    (-64 Da). This confirms the sulfonamide integrity.
  • 
     242 
    
    
    
    157:
    Loss of Piperidine ring (-85 Da). Confirms the substitution pattern.
Diagram 2: MS Fragmentation Logic

This logic tree guides the structural confirmation of the analyte.

MS_Fragmentation cluster_valid Validation Criteria Parent Parent Ion [M+H]+ m/z 242 Frag1 Fragment 1 [M+H - SO2]+ m/z 178 Parent->Frag1 Collision Induced Dissociation (Loss of SO2) Frag2 Fragment 2 [M+H - Piperidine]+ m/z 157 Parent->Frag2 C-N Bond Cleavage Noise Non-Specific Low Mass Ions Parent->Noise High Energy

Caption: ESI+ fragmentation pathway. Detection of m/z 178 (desulfonylation) is the primary confirmation of the sulfonamide core.

Validation Metrics (ICH Q2(R1) Compliance)

To publish or use this data for regulatory filing, the method must adhere to ICH Q2(R1) guidelines [1].

A. Specificity
  • Requirement: Demonstrate resolution between the Target (

    
     242) and Impurity C (Starting Material, 
    
    
    
    ).
  • Protocol: Inject a spiked sample containing the starting material.

  • Acceptance: Baseline resolution (

    
    ) in the Total Ion Chromatogram (TIC) or distinct Extracted Ion Chromatograms (EIC).
    
B. Linearity & Range
  • Requirement: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Protocol: Prepare 5 concentration levels (e.g., 0.1 µg/mL to 10 µg/mL).

  • Note: Sulfonamides can show saturation at high concentrations in ESI; ensure you are working within the dynamic range.

C. Limit of Detection (LOD) / Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Relevance: Critical for proving the absence of the piperidine impurity, which may have a different ionization response than the parent.

Data Analysis & Interpretation

When analyzing the data, look for Ion Suppression . The pyridine ring is highly basic. If your sample matrix contains other amines (like triethylamine from the synthesis workup), they can compete for protons in the ESI source, artificially lowering the signal of your target.

Self-Validating Check: Always perform a Standard Addition experiment. Spike a known amount of pure standard into your sample.[3]

  • If Recovery is 95-105%: No matrix effects.

  • If Recovery is < 80%: Significant ion suppression is present. Switch to APCI (Atmospheric Pressure Chemical Ionization) or improve chromatographic separation.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Holčapek, M., et al. (2012). Mass spectrometry in the analysis of sulfonamides.[2][5][6][7] Trends in Analytical Chemistry. [Link]

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[6] [Link]

Sources

Comparative

A Comparative Guide to Assessing the Chemical Purity of 2-(Piperidin-1-yl)pyridine-3-sulfonamide from Different Suppliers

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and meaningful experimental results...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and meaningful experimental results. This is particularly true for novel compounds with therapeutic potential, such as 2-(Piperidin-1-yl)pyridine-3-sulfonamide, a molecule of interest due to its structural motifs—a pyridine ring, a sulfonamide group, and a piperidine moiety—which are prevalent in many biologically active agents.[1][2][3] Impurities, even in trace amounts, can lead to unforeseen side reactions, altered pharmacological activity, and misleading data, ultimately jeopardizing the integrity of research and the safety of potential therapeutics.

This guide provides a comprehensive framework for assessing the chemical purity of 2-(Piperidin-1-yl)pyridine-3-sulfonamide obtained from various commercial suppliers. We will delve into the rationale behind selecting a multi-tiered analytical approach, provide detailed, step-by-step protocols for each method, and present a comparative analysis of hypothetical data to illustrate the importance of a thorough purity evaluation.

The Criticality of a Multi-Pronged Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method possesses inherent strengths and limitations. A robust purity assessment, therefore, necessitates a combination of chromatographic, spectroscopic, and other analytical techniques to provide a holistic and trustworthy purity profile. This approach allows for the detection and quantification of a wide range of potential impurities, including:

  • Starting materials and reagents: Unreacted precursors from the synthesis.[4]

  • By-products: Unwanted molecules formed during the reaction.

  • Isomers: Compounds with the same molecular formula but different structural arrangements.

  • Degradation products: Impurities formed during storage or handling.

  • Residual solvents: Organic solvents used in the synthesis and purification process.[5][6]

  • Inorganic impurities: Residual catalysts, salts, and heavy metals.[6][7]

Our assessment strategy is designed to be a self-validating system, where the results from one technique corroborate and complement the findings of another.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of our comprehensive purity analysis for 2-(Piperidin-1-yl)pyridine-3-sulfonamide.

Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Specific Impurities cluster_3 Residual & Inorganic Impurities cluster_4 Final Purity Assessment Sample_A Supplier A Preparation Accurate Weighing & Solution Preparation Sample_A->Preparation Sample_B Supplier B Sample_B->Preparation Sample_C Supplier C Sample_C->Preparation HPLC_UV HPLC-UV (Purity Assay, Impurity Profile) Preparation->HPLC_UV NMR ¹H & ¹³C NMR (Structural Integrity) Preparation->NMR GC_HS Headspace GC-MS (Residual Solvents) Preparation->GC_HS LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Data_Analysis Data Compilation & Comparative Analysis LC_MS->Data_Analysis FTIR FTIR (Functional Groups) NMR->FTIR FTIR->Data_Analysis ICP_MS ICP-MS (Elemental Impurities) GC_HS->ICP_MS ICP_MS->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity assessment of 2-(Piperidin-1-yl)pyridine-3-sulfonamide.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is the cornerstone of purity assessment, providing quantitative data on the main compound and any non-volatile organic impurities.[8] By separating components based on their differential partitioning between a stationary and mobile phase, we can determine the percentage purity based on the relative peak areas.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-(Piperidin-1-yl)pyridine-3-sulfonamide sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of ~1 mg/mL.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the main peak from potential impurities (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. Calculate the percent purity using the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful tool for identifying unknown impurities. After separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to deduce the molecular weight of impurities and, in some cases, their elemental composition and structure.

Protocol:

  • Sample Preparation: Use the same sample prepared for HPLC-UV analysis.

  • LC-MS Conditions: Employ similar chromatographic conditions as the HPLC-UV method to ensure correlation of retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

    • Scan Range: 50-1000 m/z.

  • Data Analysis: Correlate impurity peaks from the UV chromatogram with their corresponding mass spectra to propose potential structures for the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the main compound and identifying any structurally related impurities. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the obtained spectra with the expected structure of 2-(Piperidin-1-yl)pyridine-3-sulfonamide. Look for any unexpected signals that may indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides information about the functional groups present in the molecule. It serves as a rapid and straightforward method to confirm the presence of key structural features, such as the sulfonamide and pyridine groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the expected functional groups and compare them across samples from different suppliers.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: This technique is specifically for the detection and quantification of volatile and semi-volatile residual solvents that may be present from the manufacturing process. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for these solvents in pharmaceutical products.[5]

Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF).

  • GC-MS Conditions:

    • Incubation: Heat the vial at a specific temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.

    • Injection: An automated sampler injects a portion of the headspace gas into the GC.

    • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

    • Temperature Program: A temperature gradient to separate the solvents.

    • MS Detection: Identify and quantify the solvents based on their retention times and mass spectra by comparing them to a library of known solvents.

  • Data Analysis: Quantify the amount of each residual solvent and compare it to the ICH Q3C limits.[5]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Rationale: To ensure the absence of elemental impurities, particularly heavy metals that may have been introduced from catalysts or reactors during synthesis. The ICH Q3D guideline outlines the permissible daily exposure (PDE) for various elemental impurities.[7][9]

Protocol:

  • Sample Preparation: Accurately weigh a sample and digest it using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a microwave digestion system. Dilute the digested sample with deionized water.

  • ICP-MS Analysis: Introduce the sample solution into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer.

  • Data Analysis: Quantify the concentration of each elemental impurity and compare it to the limits specified in the ICH Q3D guideline.[7]

Comparative Data Analysis (Hypothetical)

The following tables summarize hypothetical results from the analysis of 2-(Piperidin-1-yl)pyridine-3-sulfonamide from three different suppliers.

Table 1: Chromatographic Purity and Impurity Profile

SupplierHPLC Purity (%)Number of Impurities (>0.05%)Major Impurity (Area %)
A 99.810.15 (Unidentified)
B 98.530.8 (Starting Material)
C 99.220.5 (Isomer)

Table 2: Residual Solvent Analysis

SupplierAcetone (ppm)Dichloromethane (ppm)Toluene (ppm)
A <50<10<10
B 150050200
C 250<1080
ICH Limit 5000600890

Table 3: Elemental Impurity Analysis

SupplierLead (Pb) (ppm)Palladium (Pd) (ppm)Nickel (Ni) (ppm)
A <0.5<1<1
B 1.2155
C <0.53<1
ICH Limit 0.51020

Interpretation of Results and Supplier Selection

Based on our hypothetical data, a clear differentiation between the suppliers emerges:

  • Supplier A: Demonstrates the highest purity by HPLC, with only one minor unidentified impurity. The levels of residual solvents and elemental impurities are well below the established ICH limits. The NMR and FTIR data (not tabulated) would be expected to show a clean spectrum consistent with the desired structure. This supplier would be the top choice for applications requiring high purity.

  • Supplier B: Shows a lower chromatographic purity with a significant amount of unreacted starting material. The residual solvent levels, while within ICH limits, are notably higher than the other suppliers. More concerning is the palladium level, which exceeds the ICH guideline. This could be a significant issue in downstream applications, as palladium can interfere with or catalyze unwanted reactions.

  • Supplier C: Presents a good chromatographic purity, though an isomeric impurity is present. The residual solvent and elemental impurity profiles are acceptable. Further investigation into the nature of the isomeric impurity would be necessary to determine its potential impact on the intended application.

Conclusion

The comprehensive assessment of chemical purity is a non-negotiable aspect of rigorous scientific research and drug development. This guide has outlined a multi-faceted analytical strategy for evaluating the purity of 2-(Piperidin-1-yl)pyridine-3-sulfonamide from different suppliers. By integrating data from chromatographic, spectroscopic, and elemental analysis techniques, researchers can make informed decisions about the quality of their starting materials, thereby ensuring the reliability and integrity of their work. The hypothetical data clearly illustrates that not all suppliers are equal, and a thorough in-house quality assessment is paramount.

References

  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov. [Link]

  • India: Pyridine (Quality Control) Order, 2020. Chemical Watch. [Link]

  • Analysis of sulfonamides. Slideshare. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • Simple Tests for Identification of Sulfonamides. ResearchGate. [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]

  • Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Impurities in Drug Substance and Drug Product Regulatory aspects. AIFA. [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Food and Drug Administration. [Link]

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Safety & Regulatory Compliance

Safety

2-(Piperidin-1-yl)pyridine-3-sulfonamide proper disposal procedures

Executive Summary: Immediate Action Card STOP. Before handling waste containing 2-(Piperidin-1-yl)pyridine-3-sulfonamide, review this immediate action card.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

STOP. Before handling waste containing 2-(Piperidin-1-yl)pyridine-3-sulfonamide, review this immediate action card. This compound combines a pyridine ring, a piperidine moiety, and a sulfonamide group, necessitating a disposal strategy that accounts for organic toxicity , potential biological activity , and environmental persistence .

Parameter Critical Directive
Primary Hazard Irritant / Potential Bioactive. Treat as a hazardous organic solid. Do not inhale dust.[1][2][3][4]
Waste Stream High-Heat Incineration. Do NOT dispose of down the drain. Do NOT landfill.
RCRA Status (US) Non-Listed Hazardous Waste. Characterize as toxic/ignitable if in solvent. Segregate from oxidizers.[1][4][5]
Spill Response Isolate & Contain. Dampen with inert solvent (e.g., PEG-400 or water) to prevent dust; sweep into a sealed container.
Incompatibility Strong Oxidizers & Acids. Violent reactions possible with concentrated nitric/sulfuric acid.

Chemical Profile & Hazard Assessment

To ensure safety, we must understand the why behind the protocol. The disposal requirements are dictated by the functional groups present in the molecule.

Structural Hazard Analysis
  • Pyridine Ring (The Core): Pyridine derivatives are often biologically active and can be toxic to aquatic life. While the derivative may not carry the U196 (Pyridine) waste code directly, it shares the flammability and toxicological potential of the parent heterocycle.

  • Piperidine Moiety (The Base): This saturated ring adds basicity to the molecule. In acidic waste streams, this can form salts, altering solubility. Piperidine itself is corrosive and toxic; its derivatives often retain skin/eye irritation properties (H315, H319).

  • Sulfonamide Group (The Bioactive): Sulfonamides are a class of antimicrobials. Improper disposal into water systems contributes to antimicrobial resistance (AMR) in environmental bacteria. Zero-discharge to sewer is mandatory.

Personal Protective Equipment (PPE) & Handling

Standard Operating Procedure (SOP): Treat this compound as a "Unknown Bioactive" until specific toxicity data proves otherwise.

Zone Equipment Technical Rationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during weighing or spill cleanup.
Dermal Nitrile Gloves (Double Layer) Piperidine derivatives can permeate latex. Double gloving (0.11mm min) provides a breakthrough buffer.
Ocular Chemical Safety Goggles Safety glasses are insufficient. Goggles seal against dust entry and splashes from solvent waste.
Body Lab Coat (Buttoned) Standard barrier protection. Tyvek sleeves recommended for large-scale handling (>10g).

Disposal Decision Logic

This flowchart guides you to the correct waste stream based on the physical state of your material.

DisposalLogic Start Waste Material Containing 2-(Piperidin-1-yl)pyridine-3-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution (Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper, Syringes) StateCheck->Debris SolidStream Stream A: Solid Hazardous Waste (Incineration) Solid->SolidStream Pack in Screw-Top Jar SolventCheck Identify Solvent Liquid->SolventCheck DebrisStream Stream D: Solid Hazardous Debris Debris->DebrisStream Double Bag Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens HaloStream Stream B: Halogenated Organic Waste Halogenated->HaloStream NonHaloStream Stream C: Non-Halogenated Organic Waste NonHalogenated->NonHaloStream

Figure 1: Decision matrix for segregating waste streams to ensure compliance with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf samples, failed reactions, or surplus powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(Piperidin-1-yl)pyridine-3-sulfonamide" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[4][5][6]

  • Transfer: Transfer solid carefully inside a fume hood. Wipe the threads of the jar with a dry tissue to ensure a tight seal.

  • Secondary Containment: Place the jar into a clear zip-lock bag to contain any external residue.

  • Disposal: Move to the Solid Hazardous Waste drum for incineration.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mixtures, HPLC waste, or mother liquors.

  • Segregation: Determine if your solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

    • Crucial: Do not mix these streams; it increases disposal costs and safety risks.

  • pH Check: If the solution is acidic (pH < 4) or basic (pH > 10), neutralize to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or unexpected heat generation.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

  • Rinsing: Rinse the original flask with a small volume of the same solvent and add the rinse to the waste container.

Protocol C: Contaminated Debris

Use this for gloves, weigh boats, and paper towels.

  • Collection: Collect all disposable items that have touched the chemical.

  • Bagging: Place in a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the neck of the bag (gooseneck seal).

  • Disposal: Place in the Solid Hazardous Waste bin. Note: Do not place in regular trash or biohazard bins (unless it is also biohazardous).

Spill Response Workflow

Accidents happen. This workflow ensures a controlled response to a solid spill of 2-(Piperidin-1-yl)pyridine-3-sulfonamide.

SpillResponse Alert 1. Alert & Isolate Notify Lab Personnel PPE 2. Don PPE (Goggles, N95, Double Gloves) Alert->PPE Contain 3. Dampen Spill Cover with solvent-wet pads (Avoids Dust) PPE->Contain Clean 4. Sweep & Scoop Use non-sparking tools Contain->Clean Decon 5. Decontaminate Surface Soap & Water Wash Clean->Decon Dispose 6. Dispose as Hazardous Waste Decon->Dispose

Figure 2: Emergency response workflow for solid spills. Dampening the spill is critical to prevent inhalation of dust.

Regulatory Compliance (US & EU)

United States (EPA/RCRA)
  • Waste Classification: This specific compound is not a "Listed Waste" (F, K, P, or U lists) by default. However, the generator must determine if it exhibits "Characteristic Hazards" (Ignitability, Corrosivity, Reactivity, Toxicity).

  • Determination: Based on the pyridine moiety, treat as Hazardous Waste .[5][7]

  • Sewer Ban: 40 CFR 403.5 prohibits the discharge of toxic pollutants in toxic amounts. Strictly prohibited from drain disposal.

European Union (ECHA/REACH) [8]
  • EWC Code: Suggest using 16 05 08 * ("Discarded organic chemicals consisting of or containing hazardous substances").

  • Incineration: Directive 2000/76/EC requires incineration for halogenated and nitrogen-containing organic waste to destroy the pyridine ring and sulfonamide structure effectively.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(Piperidin-1-yl)pyridine-3-sulfonamide Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. ECHA.[5] Available at: [Link]

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